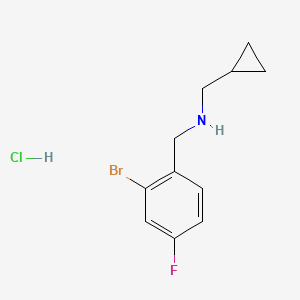
N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride is a chemical compound characterized by its bromo and fluoro substituents on the benzyl group and a cyclopropylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride typically involves the following steps:
Bromination and Fluorination: Starting with benzyl bromide, the compound undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the appropriate positions on the benzene ring.
Cyclopropylamine Formation: The cyclopropylamine group is introduced through a cyclization reaction, often using cyclopropane derivatives.
Amide Bond Formation: The final step involves forming the amide bond between the cyclopropylamine and the bromo-fluoro benzyl group, typically using coupling reagents like carbodiimides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo and fluoro groups.
Substitution: Substitution reactions can occur at the bromo and fluoro positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions.
Reduction Products: Reduced forms of the compound, potentially leading to the removal of halogen atoms.
Substitution Products: Derivatives with different substituents at the bromo and fluoro positions.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of bromo and fluoro substituents on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific biological pathways.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific conditions of the experiment.
Comparaison Avec Des Composés Similaires
N-(2-bromo-4-fluorobenzyl)benzenesulphonamide: This compound shares the bromo and fluoro substituents but has a different functional group.
4-bromo-2-fluorobenzyl bromide: A related compound with similar halogen substituents but lacking the cyclopropylamine group.
Uniqueness: N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride is unique due to its combination of bromo and fluoro substituents on the benzyl group and the presence of the cyclopropylamine moiety
Propriétés
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]-1-cyclopropylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN.ClH/c12-11-5-10(13)4-3-9(11)7-14-6-8-1-2-8;/h3-5,8,14H,1-2,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOGBEVKPJUFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C=C(C=C2)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














